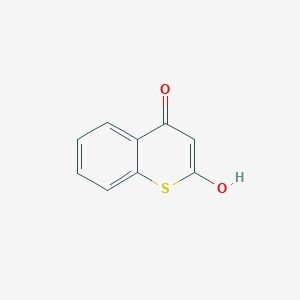
Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of phospholane, which is a heterocyclic compound containing a five-membered ring with one phosphorus atom and four carbon atoms. The addition of bromine and ethoxy groups to the phospholane ring results in the formation of 3,4-dibromo-1-ethoxy-, 1-oxide, which has been found to have various applications in scientific research.
Mécanisme D'action
The mechanism of action of phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide is not well understood. However, it is believed that the compound acts as a nucleophile in organic reactions, attacking electrophilic sites to form new bonds.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that the compound is relatively non-toxic and does not have any significant effects on living organisms.
Avantages Et Limitations Des Expériences En Laboratoire
Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its reactivity makes it useful in various organic reactions. However, the compound is not commercially available, and its synthesis requires specialized equipment and expertise.
Orientations Futures
There are several potential future directions for research involving phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide. These include the development of new synthetic methods for the compound, the identification of its mechanism of action in organic reactions, and the exploration of its potential applications in the pharmaceutical industry. Additionally, research could focus on exploring the potential toxicity of the compound and its effects on living organisms.
In conclusion, this compound is a compound that has significant potential for use in scientific research. Its unique properties make it useful in various organic reactions, and there are several potential future directions for research involving this compound. However, further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide can be achieved through a multistep process. The first step involves the preparation of 3,4-dibromo-1-ethoxyphospholane by reacting 3,4-dibromo-1-chlorophospholane with ethanol. The resulting product is then oxidized to form this compound using hydrogen peroxide and acetic acid.
Applications De Recherche Scientifique
Phospholane, 3,4-dibromo-1-ethoxy-, 1-oxide has been found to have various applications in scientific research. One of the most significant applications is in the field of organic synthesis. This compound has been used as a reagent in various reactions, including the synthesis of cyclic phosphonates and phosphonic acid derivatives.
Propriétés
Numéro CAS |
16182-88-0 |
|---|---|
Formule moléculaire |
C6H11Br2O2P |
Poids moléculaire |
305.93 g/mol |
Nom IUPAC |
3,4-dibromo-1-ethoxy-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C6H11Br2O2P/c1-2-10-11(9)3-5(7)6(8)4-11/h5-6H,2-4H2,1H3 |
Clé InChI |
AZETVGSTMZSTDT-UHFFFAOYSA-N |
SMILES |
CCOP1(=O)CC(C(C1)Br)Br |
SMILES canonique |
CCOP1(=O)CC(C(C1)Br)Br |
Synonymes |
3,4-Dibromo-1-ethoxytetrahydro-1H-phosphole 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




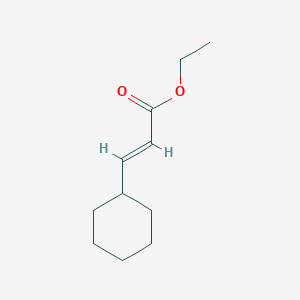
![2-[(2-Cyanoethyl)[4-[(2-cyano-4-nitrophenyl)azo]phenyl]amino]ethyl butylcarbamate](/img/structure/B100502.png)
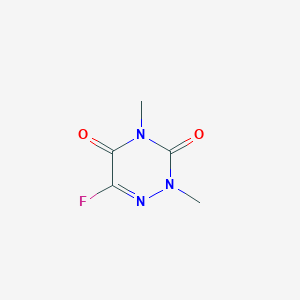

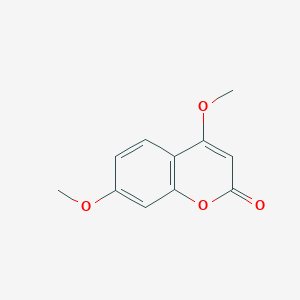
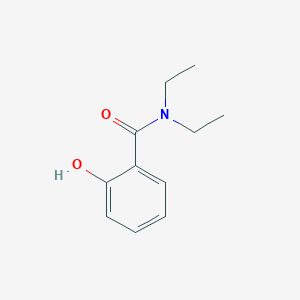

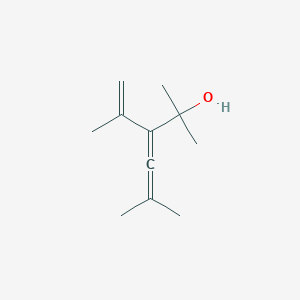
![(6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B100513.png)
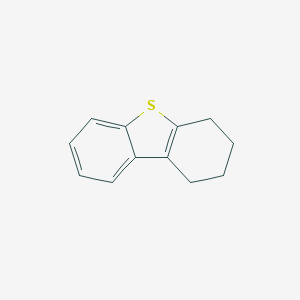
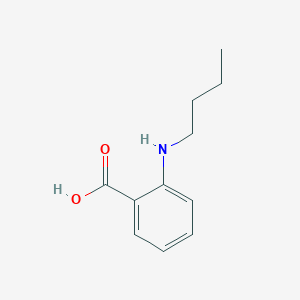
![3-Benzoyl-2-phenylpyrazolo[1,5-a]pyridine](/img/structure/B100523.png)
